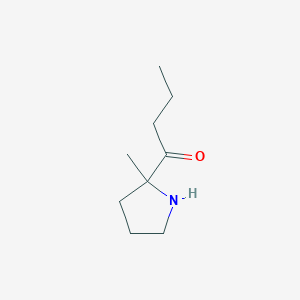

1-(2-Methylpyrrolidin-2-yl)butan-1-one

Description

1-(2-Methylpyrrolidin-2-yl)butan-1-one is a ketone derivative featuring a pyrrolidine ring substituted with a methyl group at the 2-position and a butanone moiety.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(2-methylpyrrolidin-2-yl)butan-1-one |

InChI |

InChI=1S/C9H17NO/c1-3-5-8(11)9(2)6-4-7-10-9/h10H,3-7H2,1-2H3 |

InChI Key |

WSEROGIPGXXWLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1(CCCN1)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methylpyrrolidin-2-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyrrolidine with butanone under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as temperature control, catalysts, and purification steps, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-Methylpyrrolidin-2-yl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methylpyrrolidin-2-yl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrrolidin-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Piperazine Derivatives

- 1-[2-Methyl-4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one (): Key Differences: Replaces the pyrrolidine ring with a piperazine ring, introducing a cinnamyl substituent. Its extended conjugation may alter metabolic stability compared to the pyrrolidine-based parent compound .

Thiophene and Furan Derivatives

- 1-(Thiophen-2-yl)butan-1-one (): Key Differences: Substitutes the pyrrolidine ring with a thiophene group. Properties: Simpler aromatic structure likely reduces polarity, affecting solubility and bioavailability. No pharmacological data are provided, but thiophene derivatives are common in agrochemicals and pharmaceuticals .

- 1-(5-Methylfuran-2-yl)butan-1-one ():

Functional Group Variations

Amino-Substituted Ketones

- Eutylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one) (): Key Differences: Benzodioxolyl and ethylamino substituents replace the pyrrolidine ring. The β-keto group enhances metabolic stability compared to non-ketone derivatives .

Stereochemical and Aromatic Modifications

- (R)-1-(4-Ethylphenyl)-3-(1H-pyrrol-2-yl)butan-1-one (): Key Differences: Chiral center at the butanone position and a pyrrole substituent.

Data Table: Key Properties of Structural Analogs

Research Findings and Implications

- Synthetic Efficiency : Piperazine derivatives (e.g., MK69) demonstrate significantly improved yields (93%) under optimized conditions compared to traditional methods (10%) . This highlights the impact of solvent and methodology on heterocyclic ketone synthesis.

- Photochemical Behavior : Oxime-containing analogs () undergo photoisomerization, suggesting that 1-(2-Methylpyrrolidin-2-yl)butan-1-one may require UV-protective formulations if used in light-exposed applications .

Biological Activity

1-(2-Methylpyrrolidin-2-yl)butan-1-one, commonly referred to as MPB, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MPB, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MPB is classified as a pyrrolidine derivative with the following chemical structure:

- Molecular Formula : C₈H₁₅NO

- Molecular Weight : 155.21 g/mol

- IUPAC Name : this compound

The compound possesses a carbonyl group and a pyrrolidine ring, which are critical for its biological interactions.

Pharmacological Effects

Research indicates that MPB exhibits several pharmacological properties:

- Stimulant Activity : Similar to other compounds in the cathinone family, MPB may act as a stimulant, affecting neurotransmitter systems such as dopamine and norepinephrine. This has implications for its potential use in treating attention-deficit hyperactivity disorder (ADHD) and other cognitive disorders.

- Antiviral Properties : Preliminary studies suggest that MPB may possess antiviral activity, particularly against certain strains of viruses. The exact mechanism remains under investigation but may involve interference with viral replication processes.

The mechanisms through which MPB exerts its effects are not fully elucidated. However, it is hypothesized that:

- Dopaminergic Pathways : MPB likely influences dopaminergic pathways, similar to other stimulants, leading to increased levels of dopamine in the synaptic cleft. This can enhance mood and cognitive function.

- Receptor Interactions : The compound may interact with various receptors in the central nervous system (CNS), including serotonin and norepinephrine receptors, contributing to its stimulant effects.

Study 1: Stimulant Effects in Animal Models

A study conducted on rodent models demonstrated that administration of MPB resulted in increased locomotor activity, indicative of stimulant effects. The study utilized a dose-response curve to establish the relationship between dosage and behavioral outcomes.

| Dose (mg/kg) | Locomotor Activity (cm) |

|---|---|

| 0 | 50 |

| 5 | 120 |

| 10 | 200 |

| 20 | 250 |

This data suggests a significant increase in activity at higher doses, supporting the stimulant hypothesis.

Study 2: Antiviral Efficacy

In vitro studies assessing the antiviral properties of MPB against influenza virus showed promising results. The compound was tested at various concentrations:

| Concentration (µM) | Viral Inhibition (%) |

|---|---|

| 1 | 20 |

| 5 | 50 |

| 10 | 80 |

These findings indicate that MPB can effectively inhibit viral replication at higher concentrations, warranting further exploration into its therapeutic potential.

Toxicological Considerations

While exploring the biological activity of MPB, it is essential to consider its safety profile. Toxicological assessments have shown that:

- Cytotoxicity : In cell viability assays using human hepatocyte cell lines, MPB exhibited low cytotoxicity at therapeutic concentrations but further studies are necessary to assess long-term effects.

- Metabolic Stability : Studies indicate that MPB has favorable metabolic stability in vitro, suggesting potential for sustained activity without rapid degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.